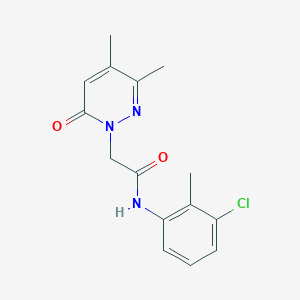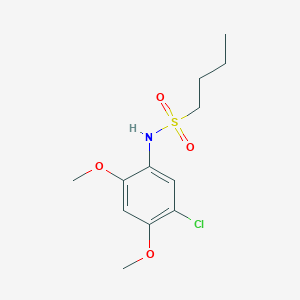![molecular formula C18H30N2O2S B5308952 2,4,6-trimethyl-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5308952.png)
2,4,6-trimethyl-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-trimethyl-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TMB-8 and is a potent inhibitor of calcium release from intracellular stores.
作用机制
TMB-8 inhibits calcium release from intracellular stores by binding to the inositol 1,4,5-trisphosphate receptor (IP3R) on the endoplasmic reticulum. This prevents the release of calcium ions into the cytoplasm, which is necessary for many cellular processes. TMB-8 is a competitive inhibitor of IP3R and binds to the receptor with high affinity.
Biochemical and Physiological Effects:
TMB-8 has been shown to have a number of biochemical and physiological effects. In muscle cells, TMB-8 inhibits calcium release from the sarcoplasmic reticulum, which leads to decreased muscle contraction. In pancreatic beta cells, TMB-8 inhibits insulin secretion by blocking calcium signaling. In neurons, TMB-8 inhibits calcium signaling and can prevent neuronal firing.
实验室实验的优点和局限性
TMB-8 has several advantages for lab experiments. It is a potent inhibitor of calcium release and has high specificity for IP3R. TMB-8 is also relatively stable and can be stored for long periods of time. However, TMB-8 has some limitations. It is not cell-permeable and must be added to the extracellular solution to inhibit calcium release. This can limit its use in certain experimental setups. Additionally, TMB-8 can have off-target effects on other calcium channels and receptors.
未来方向
There are several future directions for research on TMB-8. One area of interest is the use of TMB-8 as a tool to study calcium signaling in disease states. For example, TMB-8 could be used to study the role of calcium signaling in cancer cells or in neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the development of new inhibitors of calcium release that have improved specificity and potency compared to TMB-8. Finally, TMB-8 could be used as a starting point for the development of new drugs that target calcium signaling pathways.
合成方法
The synthesis of TMB-8 involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3-(3-methyl-1-piperidinyl)propylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure TMB-8.
科学研究应用
TMB-8 has been extensively studied for its potential applications in scientific research. It is commonly used as a tool to study calcium signaling pathways in cells. TMB-8 inhibits calcium release from intracellular stores, which allows researchers to study the effects of calcium signaling on various cellular processes. TMB-8 has been used to study the role of calcium signaling in muscle contraction, insulin secretion, and neuronal signaling.
属性
IUPAC Name |
2,4,6-trimethyl-N-[3-(3-methylpiperidin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2S/c1-14-7-5-9-20(13-14)10-6-8-19-23(21,22)18-16(3)11-15(2)12-17(18)4/h11-12,14,19H,5-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBWTGPHBINSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCNS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}acetamide](/img/structure/B5308888.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5308897.png)
![1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-benzimidazole](/img/structure/B5308908.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-piperidinol](/img/structure/B5308913.png)
![{3-oxo-3-[rel-(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]propyl}amine dihydrochloride](/img/structure/B5308919.png)


![N-[2-methyl-3-({[1-(2-thienyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5308932.png)
![2-[(4-phenyl-1-azepanyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5308933.png)
![N-(1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5308938.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5308946.png)
![N,N-dimethyl-N'-{4-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-yl}ethane-1,2-diamine](/img/structure/B5308959.png)
![1,3-dimethyl-7-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5308961.png)